(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
The compound (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone features a benzothiazine dioxide core substituted with electron-withdrawing chloro groups and a methoxyphenyl moiety.
Properties
IUPAC Name |
[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c1-28-17-6-5-14(11-15(17)22)24-12-19(20(25)23-8-2-3-9-23)29(26,27)18-7-4-13(21)10-16(18)24/h4-7,10-12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOUHMTWUGYUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, identified by CAS number 1251614-66-0, belongs to a class of benzothiazine derivatives. This article explores its biological activity, particularly its pharmacological effects and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 481.4 g/mol. The structure features a chlorinated phenyl moiety and a pyrrolidine group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1251614-66-0 |
| Molecular Formula | C22H22Cl2N2O4S |
| Molecular Weight | 481.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated a Ki value of 2.9 nM against MDM2, a critical regulator in cancer cell growth . Such inhibition suggests potential applications in targeting cancer pathways.
Antimicrobial Properties
The compound's structural components may also confer antimicrobial activity. Studies on benzothiazine derivatives have shown that modifications in the aromatic rings can enhance their effectiveness against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have exhibited promising results.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxido and chlorinated groups play crucial roles in receptor binding and enzyme inhibition. Structure-activity relationship (SAR) studies indicate that the presence of halogen substituents enhances binding affinity to target proteins involved in cell proliferation and apoptosis .
Study 1: Inhibition of Cancer Cell Proliferation
In vitro assays revealed that this compound inhibited the growth of several cancer cell lines, including SJSA-1. The compound's mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer agent .
Study 2: Antimicrobial Testing
A series of derivatives based on this compound were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased activity, highlighting the importance of structural diversity in developing effective antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features :
- Substituents: The 3-chloro-4-methoxyphenyl group introduces steric bulk and electronic effects, while the pyrrolidinyl methanone may enhance lipophilicity and CNS penetration.
Analogous Compounds :
Compound 7b (): Structure: Bis-enaminone with thieno[2,3-b]thiophene and pyrazole rings. Functional Groups: Two C=O groups (IR: 1720 cm⁻¹), NH₂ (IR: 3320 cm⁻¹). Physicochemical Data: High melting point (>300°C) and molecular weight (538.64 g/mol), suggesting thermal stability and rigidity .
Compound 10 (): Structure: Pyrazolo[1,5-a]pyrimidine with cyano groups. Functional Groups: CN (MS: m/z 604), aromatic protons (δ 7.36–8.9 in ¹H-NMR). Synthesis: Achieved 75% yield via piperidine-catalyzed condensation, indicating efficient methodology for complex heterocycles .
Example 62 (): Structure: Pyrazolo[3,4-d]pyrimidine linked to fluorinated chromenone and thiophene. Functional Groups: Fluoro substituents (impacting bioavailability), ester (methoxycarbonyl). Synthesis: Lower yield (46%) using Suzuki coupling, highlighting challenges in cross-coupling reactions for polycyclic systems .
Spectroscopic and Analytical Insights
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) would align with Compound 7b’s 1720 cm⁻¹, while SO₂ stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) would distinguish it from non-sulfonated analogs .
- NMR: The pyrrolidinyl protons (δ ~2.5–3.5 ppm) and methoxyphenyl group (δ ~3.8 ppm for OMe) would contrast with Compound 10’s pyrazole (δ 7.79 ppm) and cyano-substituted aromatics .
- Mass Spectrometry : A molecular ion peak near m/z 500–550 is anticipated, comparable to Example 62 (m/z 560.2) but lighter than Compound 10 (m/z 604) .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example:
- Cyclization of intermediates using reagents like chloroacetic acid and sodium acetate under reflux conditions in DMF/acetic acid mixtures (similar to methods in ).
- Biginelli reactions for constructing heterocyclic frameworks, as described for analogous thiazine derivatives ( ).
- Hydrogenation steps to reduce intermediates, as demonstrated in quinazolinone synthesis ( ). Key parameters: Temperature control (~80–120°C), solvent selection (DMF, acetic acid), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) .
Q. How can crystallography validate the molecular structure?
Single-crystal X-ray diffraction (XRD) is critical for structural confirmation. Parameters to analyze include:
- Hydrogen bonding networks : Identify N–H···O/S or O–H···S interactions, as seen in triazole-thione crystal structures ( ).
- Unit cell dimensions : Monoclinic systems (e.g., space group P21/c) with lattice parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å ( ).
- R-factor refinement : Aim for values < 0.05 to ensure accuracy .
Q. What spectroscopic techniques are essential for characterization?
Combine NMR (¹H/¹³C), FT-IR , and mass spectrometry :
- ¹H NMR : Identify pyrrolidine protons (~2.5–3.5 ppm) and aromatic protons from the benzothiazine core (~6.8–7.5 ppm).
- FT-IR : Confirm sulfone groups (asymmetric S=O stretching at ~1300–1350 cm⁻¹) and carbonyl stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How to optimize synthesis yield using Design of Experiments (DoE)?
Apply flow chemistry principles and statistical modeling:
- Variables : Reaction temperature, solvent polarity, and catalyst loading (e.g., triethylamine for cycloadditions, as in ).
- Response surface methodology : Maximize yield by adjusting variables iteratively. For example, highlights a 2–5% yield improvement in diazomethane synthesis via Omura-Sharma-Swern oxidation under optimized flow conditions.
- Software tools : Use JMP or Minitab for regression analysis .
Q. How to resolve contradictions in spectral data during structural analysis?
Case study: Discrepancies in NMR peak assignments for regioisomers.
- DEPT-135/HSQC : Differentiate CH₂ and CH₃ groups in pyrrolidine moieties.
- 2D NOESY : Confirm spatial proximity of substituents (e.g., methoxy vs. chloro groups).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?
- Substituent variation : Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess potency changes ( ).
- Bioisosteric replacement : Substitute pyrrolidine with piperidine and evaluate pharmacokinetic properties (e.g., logP, solubility) .
- In vitro assays : Test derivatives against disease-relevant targets (e.g., kinase inhibition) using IC₅₀ determinations .
Q. How to address solubility challenges in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
